N-Allylmethylamine is an organic compound with the molecular formula and a molecular weight of 71.12 g/mol. It is classified as a primary amine, characterized by the presence of both an allyl group and a methylamine moiety. This compound is typically a colorless liquid with a pungent odor and is known for its flammability and toxicity. The compound is represented by the CAS number 627-37-2 and has various applications in chemical synthesis and research.
N-Allylmethylamine itself doesn't have a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for other chemicals that might have specific mechanisms.
In one specific synthesis method, N-Allylmethylamine is produced by reacting allyl chloride or propargyl bromide with methylamine in an aqueous solution, followed by acidification and extraction processes .
The synthesis of N-Allylmethylamine can be accomplished through several methods:
N-Allylmethylamine finds various applications in different fields:
Research into the interactions of N-Allylmethylamine has revealed insights into its conformational landscape when hydrated. Studies utilizing rotational spectroscopy have identified stable conformers of N-Allylmethylamine monohydrate, showing that it forms strong hydrogen bonds with water molecules. These interactions significantly influence its stability and reactivity compared to other amines .
N-Allylmethylamine shares structural similarities with several other amines. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methylamine | Simplest primary amine; no double bonds | |
Dimethylamine | Secondary amine; two methyl groups attached | |
Trimethylamine | Tertiary amine; three methyl groups | |
Allylamine | Contains only an allyl group without methyl amine |
N-Allylmethylamine is unique due to its combination of an allyl group and a primary amine functionality, allowing it to participate in both nucleophilic substitution reactions and polymerization processes. Its ability to form stable complexes with water also distinguishes it from simpler amines, influencing its chemical behavior in various environments .
Flammable;Corrosive;Acute Toxic